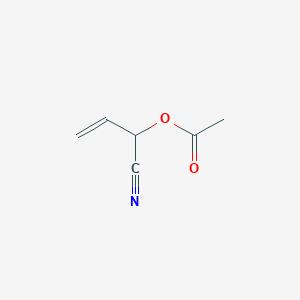
beta-Chloralose
Overview
Description
Beta-Chloralose is an anesthetic agent known for its unique ability to maintain physiological conditions in immobilized and anesthetized animals. It is particularly noted for inducing a loss of consciousness with minimal impact on pain response or cardiovascular reflexes. The specific pharmacological mechanisms of this compound's actions are not well understood, but it is believed to involve enhancement of GABA(A) receptor function, which may contribute to its anesthetic properties .
Synthesis Analysis
Molecular Structure Analysis
While the molecular structure of this compound is not explicitly detailed in the provided papers, it is implied that the compound interacts with GABA(A) receptors. This interaction suggests that the molecular structure of this compound has the necessary functional groups to bind to these receptors and modulate their activity .
Chemical Reactions Analysis
This compound appears to have a selective effect on neurotransmitter receptors. It does not affect glutamate-, glycine-, or acetylcholine-induced currents, indicating that its chemical reactivity is specific to GABA(A) receptors. At high concentrations, this compound activates GABA(A) receptors, while at low concentrations, it potentiates GABA(A) receptor-mediated currents .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as solubility, melting point, and stability, are not described in the provided papers. However, these properties would be important for its handling and application in research and clinical settings. The compound's efficacy as an anesthetic without significantly affecting basic synaptic transmission or ionotropic glutamate, choline, and glycine receptor function suggests that it has a stable and selective mode of action .
Relevant Case Studies
Several case studies highlight the effects of this compound on different physiological systems. For instance, it has been shown to diminish gamma oscillations in rat hippocampal slices, which could have implications for understanding its effects on neuronal network synchronization . Another study demonstrated that this compound alters autonomic reflex function in the lower urinary tract of decerebrate cats, affecting voiding pressure, contraction amplitude, and voiding efficiency . Additionally, the influence of this compound on reflex control of the cardiovascular system was investigated in lambs, revealing significant alterations in baseline cardiovascular variables and reflex circulatory control . These case studies provide valuable insights into the diverse physiological impacts of this compound and its potential applications in biomedical research.
Scientific Research Applications
1. Toxicological Analysis
Beta-Chloralose has been studied in the context of toxicological analysis, particularly in cases of intentional poisoning. The compound's presence in serum and urine samples can be investigated using methods like gas chromatography-mass spectrometry (GC-MS) and 1H nuclear magnetic resonance (1H NMR) spectroscopy. These techniques help in identifying and quantifying the compound in biological samples, which is crucial for toxicological assessments and forensic investigations (Savin et al., 2003).
2. Cardiovascular Research
This compound is commonly used as an anesthetic in cardiovascular research. Its effects on heart rate, cardiac output, pulmonary arterial pressure, and pulmonary vascular resistance have been extensively studied in animal models. This research has highlighted the potential pharmacologic interaction of this compound with adrenergic drugs, making it a significant compound in cardiovascular studies (Covert & Drummond, 1994).
3. Anesthetic Agent in Veterinary Medicine
This compound has also been evaluated as an anesthetic agent in veterinary medicine, especially in laboratory settings. Its efficacy and safety profile make it a suitable choice for animal anesthesia in various research contexts, such as in acute cardiovascular studies where preservation of myocardial function is critical (Holzgrefe et al., 1987).
4. Neurophysiological Studies
The compound has significant implications in neurophysiological studies due to its effects on the central nervous system. Its ability to suppress neuronal activity makes it an important subject of study in understanding the effects of anesthetics on neurophysiologic systems (Collins et al., 1983).
5. Interaction with GABAA Receptors
This compound has been shown to modulate the function of GABAA receptors, which is a significant area of research in understanding the mechanisms of general anesthetics. This interaction highlights the potential common site of action for various classes of general anesthetics (Garrett & Gan, 1998).
6. Hemodynamic Changes and Oxygen Metabolism
Studies have also explored the effect of this compound on hemodynamic changes and oxygen metabolism. Its influence on parameters such as oxygen delivery, consumption, and extraction in animal models provides valuable insights for respiratory and cardiovascular research (Covert et al., 1992).
Safety and Hazards
Mechanism of Action
Target of Action
Beta-Chloralose, also known as cloral betaine, is a sedative-hypnotic drug It primarily targets the central nervous system (CNS) and peripheral nervous system (PNS)
Mode of Action
As a sedative-hypnotic drug, it likely works by slowing down certain types of cell activity in the cns and pns, which can help control various physiological processes .
Pharmacokinetics
It’s known that this compound is highly soluble in water, which suggests it could have good bioavailability .
Result of Action
The primary result of this compound’s action is its sedative-hypnotic effect. By slowing down certain types of cell activity in the CNS and PNS, it can induce sedation and hypnosis . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be affected by the hydration status of the body . Additionally, its stability and efficacy could be influenced by factors such as temperature, pH, and the presence of other substances in the body.
properties
IUPAC Name |
(1R)-1-[(2S,3aR,5R,6S,6aR)-6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2/t2-,3+,4-,5-,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYGBLRPYBAHRT-GVUNPQSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]1[C@@H]([C@@H]2[C@H](O1)O[C@H](O2)C(Cl)(Cl)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046575 | |
| Record name | beta-Chloralose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16376-36-6 | |
| Record name | 1,2-O-[(1S)-2,2,2-Trichloroethylidene]-α-D-glucofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16376-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Chloralose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016376366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Chloralose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-CHLORALOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CUN2U7N0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main difference in the biological activity of α-chloralose and β-chloralose?
A1: While both α-chloralose and β-chloralose are isomers, they exhibit different effects on biological systems. Research suggests that α-chloralose acts as a general anesthetic, primarily impacting the central region of phosphatidylcholine membranes []. In contrast, β-chloralose shows minimal impact on bilayer order and does not appear to have significant anesthetic properties [].
Q2: Are there any studies on the structural properties of β-chloralose?
A2: Although research specifically focusing on β-chloralose is limited, one study provides insights into the structural characteristics of its isomer, α-chloralose []. This study investigated the interaction of α-chloralose with periodic acid, offering insights into its chemical constitution []. Further research would be needed to directly address the structural properties of β-chloralose.
Q3: Does β-chloralose share the same anticonvulsant activity as α-chloralose?
A3: While α-chloralose has demonstrated anticonvulsant activity in rats [], the research provided does not offer data on the anticonvulsant properties of β-chloralose. Further investigation is needed to determine if β-chloralose shares this characteristic.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



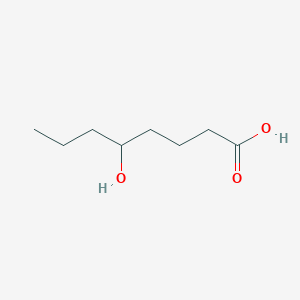


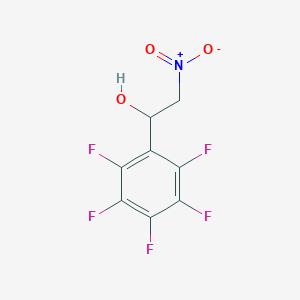
![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate](/img/structure/B100502.png)
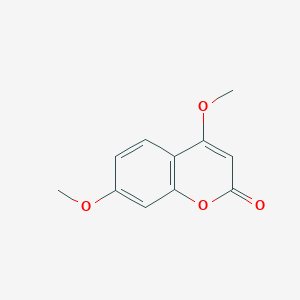
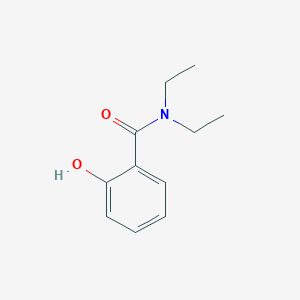

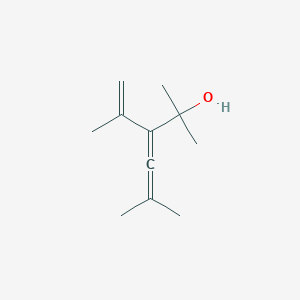
![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)

![6-Methylimidazo[1,2-b]pyridazine](/img/structure/B100515.png)

